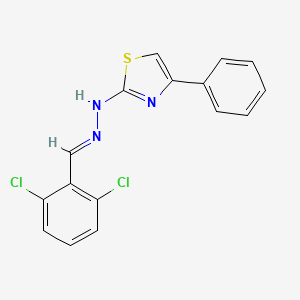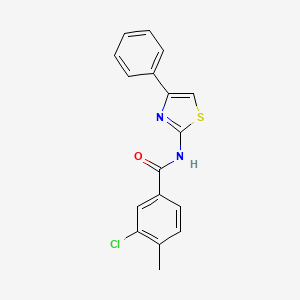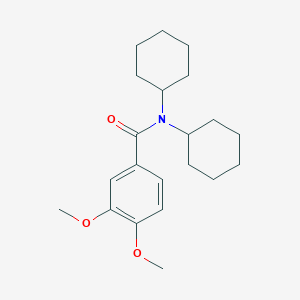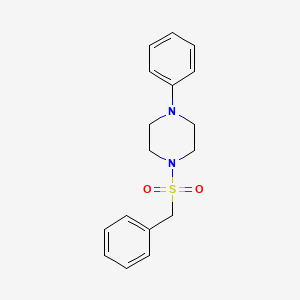![molecular formula C14H13F3N4O B5800641 N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea, also known as DPTU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPTU is a urea derivative and belongs to the class of herbicides.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea works by inhibiting the photosynthesis process in plants, leading to the death of weeds. It does this by inhibiting the enzyme acetolactate synthase, which is responsible for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is considered safe for use in the environment. It has been shown to have low mammalian toxicity, and no adverse effects have been observed in acute or chronic toxicity studies. This compound has also been found to have low environmental persistence, making it an environmentally friendly herbicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. This compound is also relatively inexpensive compared to other herbicides, making it a cost-effective option for researchers. However, this compound has limitations in terms of its specificity. It is not selective and can affect both target and non-target plants, leading to potential ecological consequences.
Direcciones Futuras
There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea. One potential area of research is the development of more selective herbicides based on the structure of this compound. Another area of research is the study of the potential application of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, the study of the environmental impact of this compound and its potential to cause ecological harm is an important area of research.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea can be synthesized using various methods, including the reaction of 2-(trifluoromethyl)aniline with 4,6-dimethyl-2-pyrimidinyl isocyanate in the presence of a base. The reaction is carried out in a suitable solvent, such as toluene, at a specific temperature and pressure. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied in the field of herbicides due to its potent activity against various weeds. It has been found to be effective against broadleaf and grassy weeds, making it a versatile herbicide. This compound has also been studied for its potential use as a fungicide and insecticide. In addition to its use in agriculture, this compound has also been studied for its potential applications in the pharmaceutical industry.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-8-7-9(2)19-12(18-8)21-13(22)20-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYKOQKREQTZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5800562.png)
![4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)
![1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)


![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)



![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)